3-(5-Chloropyrimidin-2-yl)oxyquinoline
Description
3-(5-Chloropyrimidin-2-yl)oxyquinoline is a heterocyclic compound featuring a quinoline scaffold linked via an ether oxygen to a 5-chloropyrimidine moiety. The chlorine substituent at the pyrimidine’s 5-position likely contributes to lipophilicity and electrophilic character, making it a candidate for medicinal chemistry applications such as antimicrobial or anticancer agents.
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-10-6-16-13(17-7-10)18-11-5-9-3-1-2-4-12(9)15-8-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJOOFIFGGDORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs include pyrimidine-carboxamides (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides) and isoquinoline-sulfonamide derivatives (e.g., (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine). Key structural differences include:
- Substituent Type : The target compound’s chloropyrimidinyloxy group contrasts with carboxamide () or sulfonamide () functionalities.
- Heterocycle Core: Quinoline vs.
- Linkage : Ether (target) vs. sulfonyl () or carboxamide () bonds influence conformational flexibility and hydrogen-bonding capacity.
Physicochemical Properties
*LogP values estimated based on substituent contributions.
- Lipophilicity : The chlorine atom and ether linkage in the target compound likely increase LogP compared to sulfonamides () but align with carboxamides () .
- Solubility : Sulfonic acid derivatives () exhibit higher aqueous solubility due to ionizable groups, whereas the target compound’s chloro and ether groups reduce polarity .
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